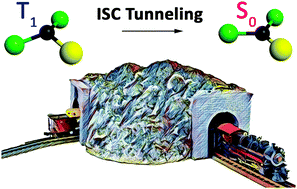Intersystem crossing in tunneling regime: T1 → S0 relaxation in thiophosgene†
Physical Chemistry Chemical Physics Pub Date: 2020-02-18 DOI: 10.1039/C9CP06956A
Abstract
The T1 excited state relaxation in thiophosgene has attracted much attention as a relatively simple model for the intersystem crossing (ISC) transitions in polyatomic molecules. The very short (20–40 ps) T1 lifetime predicted in several theoretical studies strongly disagrees with the experimental values (∼20 ns) indicating that the kinetics of T1 → S0 ISC is not well understood. We use the nonadiabatic transition state theory (NA-TST) with the Zhu–Nakamura transition probability and the multireference perturbation theory (CASPT2) to show that the T1 → S0 ISC occurs in the quantum tunneling regime. We also introduce a new zero-point vibrational energy correction scheme that improves the accuracy of the predicted ISC rate constants at low internal energies. The predicted lifetimes of the T1 vibrational states are between one and two orders of magnitude larger than the experimental values. This overestimation is attributed to the multidimensional nature of quantum tunneling that facilitates ISC transitions along the non-minimum energy path and is not accounted for in the one-dimensional NA-TST.


Recommended Literature
- [1] Superbase catalyzed regio-selective polyhydroalkoxylation of alkynes: a facile route towards functional poly(vinyl ether)s†
- [2] Back cover
- [3] Achieving significant thermal conductivity improvement via constructing vertically arranged and covalently bonded silicon carbide nanowires/natural rubber composites†
- [4] 3d–4f heterometallic complexes by the reduction of transition metal carbonyls with bulky LnII amidinates†
- [5] Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water†
- [6] Tuning water chemistry for the recovery of greener products: pragmatic and sustainable approaches
- [7] Li2Na2TiP2O9: an ordered Na4TiP2O9-type crystal with ion-exchange properties†
- [8] Synthesis of covalently bonded graphene oxide–iron magnetic nanoparticles and the kinetics of mercury removal†
- [9] Facile post-growth doping of nanostructured hematite photoanodes for enhanced photoelectrochemical water oxidation†
- [10] Glutathione-responsive multifunctional nanoparticles based on mannose-modified pillar[5]arene for targeted antibiotic delivery against intracellular methicillin-resistant S. aureus†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 121080-96-4
-
CAS no.: 1303-88-4









